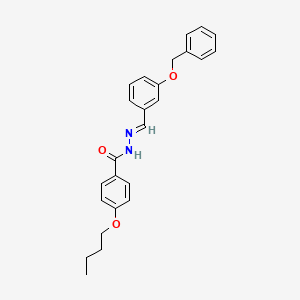
N'-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is an organic compound characterized by its complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both benzyloxy and butoxy groups, allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form 4-butoxybenzohydrazide.
Benzylidene Formation: The hydrazide is then reacted with 3-(benzyloxy)benzaldehyde under reflux conditions in ethanol, using an acid catalyst such as acetic acid to facilitate the condensation reaction. This results in the formation of the desired benzylidene compound.
Industrial Production Methods
While specific industrial methods for the large-scale production of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the benzylidene moiety to a corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its aromatic structure and functional groups make it a candidate for use in organic electronics or as a building block in polymer synthesis.
Biological Studies: The compound can be used in studies investigating its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Wirkmechanismus
The mechanism by which N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide exerts its effects depends on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound might exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can be compared with other benzylidene derivatives:
N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide: This compound has a nitro group instead of a butoxy group, which may alter its reactivity and biological activity.
N’-(3-(Benzyloxy)benzylidene)benzohydrazide: Lacking the butoxy group, this compound may have different solubility and interaction profiles.
N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide:
Conclusion
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
769143-31-9 |
|---|---|
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-butoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-16-29-23-14-12-22(13-15-23)25(28)27-26-18-21-10-7-11-24(17-21)30-19-20-8-5-4-6-9-20/h4-15,17-18H,2-3,16,19H2,1H3,(H,27,28)/b26-18+ |
InChI-Schlüssel |
FWSFWIUFPHQBJI-NLRVBDNBSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















